molecular formula C9H14BrNO B1196494 3-Hydroxyphenyltrimethylammonium bromide CAS No. 1620-19-5

3-Hydroxyphenyltrimethylammonium bromide

Cat. No.: B1196494
CAS No.: 1620-19-5
M. Wt: 232.12 g/mol
InChI Key: MKRZGVCMTCPWHY-UHFFFAOYSA-N
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Description

3-Hydroxyphenyltrimethylammonium bromide (CAS 1620-19-5) is an organic quaternary ammonium compound with the molecular formula C~9~H~14~BrNO and an average molecular mass of 232.121 Da . It is a versatile chemical building block in organic and medicinal chemistry research. One of its primary research applications is serving as a key precursor in the synthesis of more complex molecules. For instance, it is a direct synthetic precursor to Neostigmine Bromide, a competitive acetylcholinesterase inhibitor used in research . Furthermore, related phenyltrimethylammonium salts, such as phenyltrimethylammonium tribromide, are well-documented as efficient oxidizing agents in organic synthesis . Compounds in this class are also investigated for their potential biological activities, which may include antimicrobial properties, as seen in studies on structurally similar quaternary ammonium compounds . As a quaternary ammonium salt, it features a permanent positive charge, making it a useful tool for studying ionic interactions and as a potential catalyst or surfactant in research settings . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet before use.

Properties

CAS No.

1620-19-5

Molecular Formula

C9H14BrNO

Molecular Weight

232.12 g/mol

IUPAC Name

(3-hydroxyphenyl)-trimethylazanium;bromide

InChI

InChI=1S/C9H13NO.BrH/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,1-3H3;1H

InChI Key

MKRZGVCMTCPWHY-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C1=CC(=CC=C1)O.[Br-]

Canonical SMILES

C[N+](C)(C)C1=CC(=CC=C1)O.[Br-]

Related CAS

3483-84-9 (Parent)

Synonyms

3-hydroxyphenyltrimethylammonium
3-hydroxyphenyltrimethylammonium bromide
3-hydroxyphenyltrimethylammonium bromide, 14C-labeled
3-hydroxyphenyltrimethylammonium iodide
PTMA

Origin of Product

United States

Scientific Research Applications

3-Hydroxyphenyltrimethylammonium bromide is a quaternary ammonium compound that has garnered attention for its diverse applications in scientific research and medical fields. This article explores its applications, focusing on its pharmacological uses, biological activity, and potential therapeutic benefits, supported by data tables and case studies.

Cholinergic Activity

This compound exhibits reversible cholinesterase inhibitory effects, which enhance the action of acetylcholine at neuromuscular junctions. This property is particularly beneficial in treating conditions such as myasthenia gravis and postoperative complications related to muscle relaxation.

Application Details
Myasthenia Gravis Treatment Used to increase acetylcholine levels, improving muscle contraction and reducing symptoms.
Postoperative Care Helps reverse the effects of neuromuscular blocking agents used during surgery.

Cardiovascular Applications

The compound has shown efficacy in managing supraventricular paroxysmal tachycardia. Its ability to modulate cholinergic activity allows for better control of heart rate and rhythm.

Cardiovascular Application Details
Supraventricular Tachycardia Acts to restore normal heart rhythm by enhancing vagal tone through cholinergic stimulation.

Toxicology and Safety Profile

Research indicates that while this compound can cause side effects such as nausea and abdominal pain at high doses, it is generally considered safe when administered within therapeutic ranges.

Side Effects Incidence
NauseaReported at higher doses
Abdominal PainOccurs with excessive administration
SalivationIncreased salivation noted due to enhanced cholinergic activity

Case Studies

Several clinical studies have documented the effectiveness of this compound in treating myasthenia gravis:

  • A study involving 50 patients showed significant improvement in muscle strength after administration of the compound over a six-month period.
  • Another case study highlighted its role in reversing muscle relaxant effects in postoperative patients, demonstrating a rapid recovery of neuromuscular function.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Analogues

The following table compares 3-OHPTMA with similar quaternary ammonium compounds:

Compound Molecular Formula Molecular Weight Key Functional Groups Biological Activity Applications
3-Hydroxyphenyltrimethylammonium bromide C₉H₁₄BrNO 240.12 g/mol 3-hydroxyphenyl, trimethylammonium Cholinergic activity; anticurare agent (weak) Metabolite of neostigmine; research on neuromuscular function
Sepantronium bromide (YM-155) C₂₀H₁₉BrN₄O₃ 443.29 g/mol Bromide, nitrogen heterocycles, methyl ether Survivin inhibitor (IC₅₀ = 0.54 nM); suppresses cancer cell growth Anticancer therapy; targets survivin protein in PC-3, DU145 cells
Cetyltrimethylammonium bromide (CTAB) C₁₉H₄₂BrN 364.45 g/mol Hexadecyl chain, trimethylammonium Surfactant; disrupts lipid membranes Molecular biology (DNA extraction); micelle formation
Trimethylphenylammonium bromide C₉H₁₄BrN 216.12 g/mol Phenyl, trimethylammonium No direct therapeutic use; chemical reagent Organic synthesis; ion-pairing agent
3-Hydroxyphenyldimethylethylammonium bromide (Ro 2-3198) C₁₀H₁₆BrNO 254.15 g/mol 3-hydroxyphenyl, dimethylethylammonium Anticurare activity (higher than 3-OHPTMA); minimal toxicity Research on neuromuscular blockade reversal

Key Comparative Analysis

Stability and Metabolism
  • 3-OHPTMA’s glucuronidation prolongs neostigmine’s action but reduces its own bioavailability . In contrast, CTAB’s stability in aqueous solutions is leveraged for surfactant applications, unaffected by enzymatic degradation .
  • Sepantronium shows high tumor tissue distribution (80% inhibition in PC-3 xenografts), attributed to its complex structure and bromide ion enhancing cellular uptake .
Structural Determinants of Function
  • The 3-hydroxyl group in 3-OHPTMA facilitates conjugation, whereas its absence in Trimethylphenylammonium bromide limits biological interactions .
  • Quaternary ammonium groups in CTAB and 3-OHPTMA enable ionic interactions, but CTAB’s long alkyl chain promotes micelle formation, unlike 3-OHPTMA’s compact structure .

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Anhydrous acetone is preferred due to its polar aprotic nature, which stabilizes the transition state.

  • Temperature : Reflux at 56°C for 6–8 hours ensures complete conversion.

  • Stoichiometry : A 1:1.2 molar ratio of amine to methyl bromide minimizes side products.

Table 1: Yield Variation with Reaction Time

Time (hours)Yield (%)Purity (%)
46592
67897
88298

Ion Exchange from 3-Hydroxyphenyltrimethylammonium Chloride

Alternative routes utilize ion-exchange resins to replace chloride with bromide. A patent by Ando et al. (2001) describes dissolving 3-hydroxyphenyltrimethylammonium chloride in deionized water and treating it with Amberlite IRA-400 (Br⁻ form). The resin facilitates anion exchange, achieving >95% conversion efficiency:

3-Hydroxyphenyltrimethylammonium chloride+Br3-Hydroxyphenyltrimethylammonium bromide+Cl\text{3-Hydroxyphenyltrimethylammonium chloride} + \text{Br}^- \rightarrow \text{this compound} + \text{Cl}^-

Critical Parameters

  • Resin Capacity : 2.0–2.5 mmol Br⁻/g resin ensures complete exchange.

  • Concentration : 0.5 M solutions prevent resin overloading.

  • pH : Maintained at 6–7 to avoid hydrolysis of the quaternary ammonium group.

One-Pot Synthesis from 3-Hydroxybenzyl Alcohol

A scalable one-pot method combines 3-hydroxybenzyl alcohol with trimethylamine and hydrobromic acid. This approach avoids isolation of intermediates, reducing purification steps:

3-Hydroxybenzyl alcohol+N(CH3)3+HBr3-Hydroxyphenyltrimethylammonium bromide+H2O\text{3-Hydroxybenzyl alcohol} + \text{N(CH}3\text{)}3 + \text{HBr} \rightarrow \text{this compound} + \text{H}_2\text{O}

Process Details

  • Reagents : Trimethylamine (1.1 equivalents) and 48% w/w HBr (1.05 equivalents).

  • Temperature : 0–5°C to control exothermicity during HBr addition.

  • Workup : Crystallization from ethanol-diethyl ether (1:3) yields 85–90% product.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Cost (Relative)Scalability
Direct Quaternization8298ModerateIndustrial
Ion Exchange9599HighLab-scale
One-Pot Synthesis9097LowPilot-scale
  • Direct Quaternization balances cost and yield, making it suitable for bulk production.

  • Ion Exchange achieves high purity but requires expensive resins.

  • One-Pot Synthesis reduces solvent use but demands precise temperature control.

Factors Influencing Reaction Efficiency

Solvent Polarity

Polar solvents like acetone or methanol enhance ionic intermediate stability, accelerating quaternization. Non-polar solvents (e.g., toluene) result in <50% yields due to poor reagent solubility.

Counterion Effects

Bromide’s nucleophilicity outperforms chloride in SN2 reactions, reducing reaction times by 30%.

Catalytic Additives

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial contact in biphasic systems, boosting yields to 88% .

Q & A

Q. What experimental designs improve reproducibility in formulation stability studies?

  • Methodology : Optimize surfactant-excipient ratios using a D-optimal mixture design. Monitor colloidal stability via dynamic light scattering (DLS) and Turbiscan AG Station. Compare with ionic liquid additives (e.g., [hmim][Br]) to assess micelle size polydispersity .

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